

An In-depth Technical Guide to (2-Isocyanoethyl)benzene

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Compound of Interest

Compound Name: (2-Isocyanoethyl)benzene

Cat. No.: B048291

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CAS Number: 59795-89-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **(2-Isocyanoethyl)benzene**, a versatile synthetic intermediate. It details the compound's physicochemical and spectroscopic properties, provides in-depth experimental protocols for its synthesis, and explores its primary application in multicomponent reactions, particularly the Ugi reaction. The guide is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry, with a focus on data presentation, detailed methodologies, and visual representations of key processes.

Physicochemical Properties

(2-Isocyanoethyl)benzene, also known as phenethyl isocyanide, is a clear, colorless to light yellow liquid.^{[1][2]} Its key physical and chemical properties are summarized in the table below. While many properties are documented, a specific melting point is not readily available in the literature, which is common for liquids that do not crystallize readily at standard pressures.

Property	Value	Source(s)
CAS Number	59795-89-0	[3]
Molecular Formula	C ₉ H ₉ N	[3]
Molecular Weight	131.18 g/mol	[3]
IUPAC Name	(2-isocyanoethyl)benzene	[3]
Appearance	Clear light yellow liquid	[1]
Boiling Point	52 °C @ 2.25 mmHg	[1][2]
Density	0.95 g/cm ³	[1][4]
Refractive Index	1.518 - 1.520	[1][2]
Solubility	Soluble in Chloroform, Ethyl Acetate	[1][5]
Predicted LogP	1.7	[3]

Spectroscopic Data

The structural identification of **(2-Isocyanoethyl)benzene** is confirmed through various spectroscopic methods. The following table summarizes the expected characteristic signals based on its structure, drawing from general principles of spectroscopic interpretation for aromatic and isocyanide-containing compounds.

Spectroscopy	Characteristic Signals	Source(s)
¹ H NMR	~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, C ₆ H ₅). ~3.6-3.8 ppm: Triplet, 2H (Methylene protons adjacent to isocyano group, -CH ₂ -NC). ~2.9-3.1 ppm: Triplet, 2H (Benzylic protons, Ph-CH ₂ -).	[6] [7]
¹³ C NMR	~155-160 ppm: Isocyanide carbon (-N≡C). ~137-139 ppm: Quaternary aromatic carbon (C1). ~126-129 ppm: Aromatic carbons (C2-C6). ~40-45 ppm: Methylene carbon adjacent to isocyano group (-CH ₂ -NC). ~35-40 ppm: Benzylic carbon (Ph-CH ₂ -).	[6] [8]
IR Spectroscopy	~3030-3080 cm ⁻¹ : Aromatic C-H stretch. ~2930-2960 cm ⁻¹ : Aliphatic C-H stretch. ~2150 cm ⁻¹ : Strong, sharp N≡C stretch (characteristic of isocyanides). ~1600 & ~1495 cm ⁻¹ : C=C ring stretching. ~690-770 cm ⁻¹ : C-H out-of-plane bend (monosubstituted benzene).	[9]
Mass Spectrometry	m/z 131: Molecular ion [M] ⁺ . m/z 105: Loss of C ₂ H ₂ . m/z 91: [C ₇ H ₇] ⁺ , Tropylium ion (rearrangement and loss of C ₂ H ₂ N), characteristic of a phenethyl moiety. m/z 77: [C ₆ H ₅] ⁺ , Phenyl cation.	[10] [11]

Synthesis of (2-Isocyanoethyl)benzene

The most common and efficient method for synthesizing **(2-Isocyanoethyl)benzene** is the dehydration of its formamide precursor, N-(2-phenylethyl)formamide. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl_3) in the presence of a base like triethylamine (Et_3N) being a widely used method.

Experimental Protocol: Dehydration of N-(2-phenylethyl)formamide

This protocol is based on general procedures for isocyanide synthesis from formamides.^[3]

Materials:

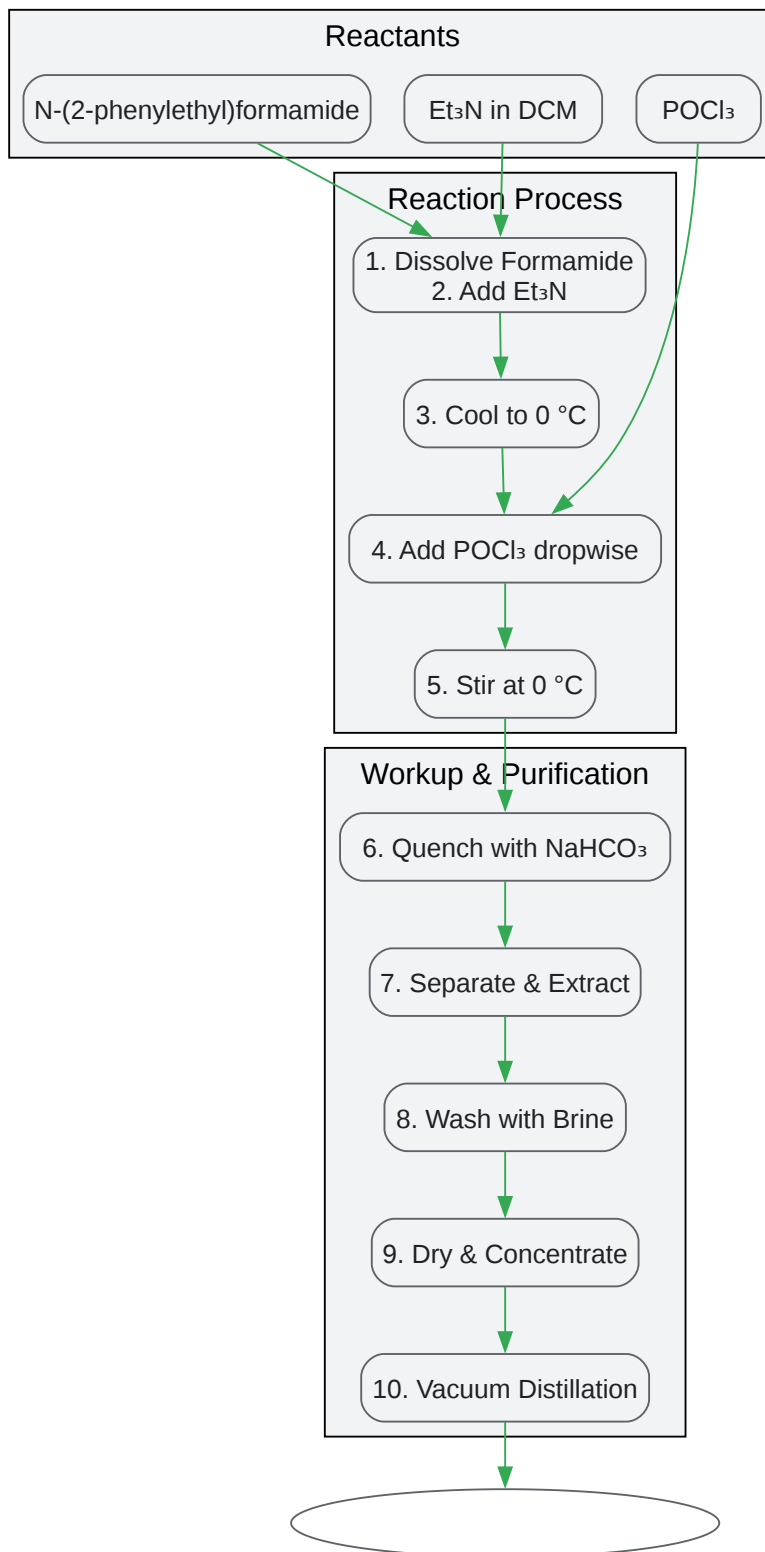
- N-(2-phenylethyl)formamide
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et_3N), distilled
- Phosphorus oxychloride (POCl_3), distilled
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

- Dissolve N-(2-phenylethyl)formamide (1 equivalent) in anhydrous dichloromethane (to make a ~2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Add triethylamine (5 equivalents) to the solution at room temperature.

- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **(2-Isocyanoethyl)benzene**.

Synthesis of (2-Isocyanoethyl)benzene



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Caption: Workflow for the synthesis of **(2-Isocyanoethyl)benzene**.

Chemical Reactivity and Applications

(2-Isocyanoethyl)benzene is a valuable C1 building block in organic synthesis, primarily due to the unique reactivity of the isocyanide functional group. Its most significant application is in multicomponent reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α -acylamino amide.^[12] This reaction is highly atom-economical and allows for the rapid generation of diverse molecular scaffolds, making it a powerful tool in combinatorial chemistry and drug discovery.^[12] **(2-Isocyanoethyl)benzene** serves as the isocyanide component in these reactions. Its use is particularly noted in synthetic routes towards important pharmaceuticals, such as the anthelmintic drug Praziquantel.^[3]

Experimental Protocol: Ugi Reaction for the Synthesis of a Praziquantel Precursor

This protocol describes the in situ formation of **(2-Isocyanoethyl)benzene** from N-(phenethyl)formamide followed by a one-pot Ugi reaction. This procedure is adapted from a verified protocol in Organic Syntheses.^{[2][4]}

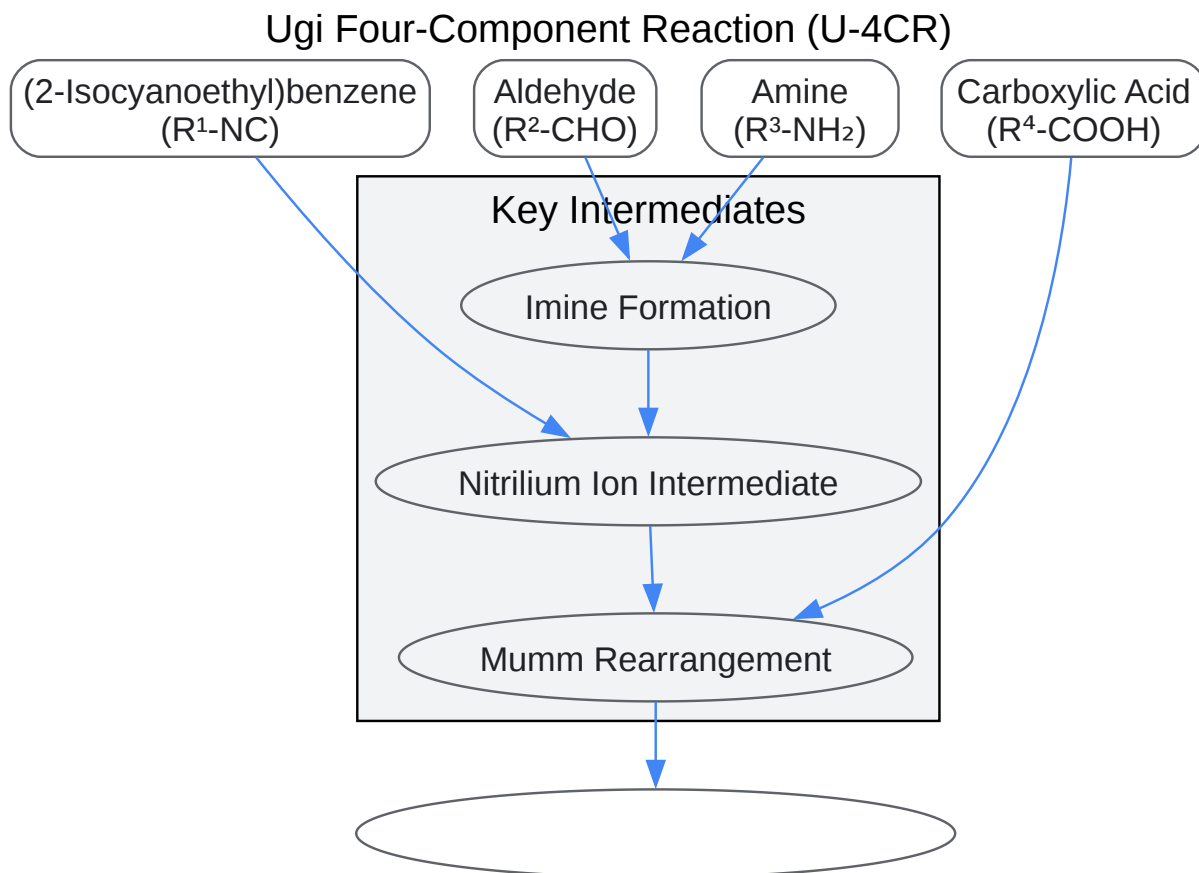
Materials:

- N-(phenethyl)formamide
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Triphosgene
- Aminoacetaldehyde dimethyl acetal
- Paraformaldehyde
- Cyclohexanecarboxylic acid

- Methanol (MeOH)
- Standard glassware for inert atmosphere reactions, ice-ethanol bath, rotary evaporator, chromatography supplies.

Procedure:

- Isocyanide Generation: In a three-necked flask under a nitrogen atmosphere, dissolve N-(phenethyl)formamide (1.0 equiv) and triethylamine (2.4 equiv) in dichloromethane. Cool the solution to -10 °C.
- Slowly add a solution of triphosgene (0.4 equiv) in dichloromethane dropwise over 45 minutes, maintaining the temperature at -10 °C. Stir for an additional 30 minutes at this temperature. This generates **(2-Isocyanoethyl)benzene** in situ.
- Imine/Acid Mixture Preparation: In a separate flask, heat a mixture of aminoacetaldehyde dimethyl acetal (1.05 equiv) and paraformaldehyde (1.0 equiv) in methanol at 80 °C until a clear solution forms.
- Cool the solution to room temperature and add cyclohexanecarboxylic acid (1.05 equiv).
- Ugi Reaction: Add the solution from step 4 to the in situ generated isocyanide mixture (from step 2) at -10 °C via cannula.
- Allow the reaction mixture to warm to room temperature and stir for 48 hours.
- Workup and Purification: Concentrate the reaction mixture by rotary evaporation. Redissolve the residue in dichloromethane and wash sequentially with water and saturated NaHCO₃ solution.
- Dry the organic layer over MgSO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to yield the final bis-amide product.



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Caption: Logical flow of the Ugi Four-Component Reaction.

Applications in Drug Development and Material Science

The primary significance of **(2-Isocyanoethyl)benzene** in drug development lies in its role as a key intermediate.

- **Medicinal Chemistry:** As demonstrated, it is a crucial component in the synthesis of complex molecules like Praziquantel precursors.[3] The Ugi reaction, in which it participates, is a cornerstone of diversity-oriented synthesis, allowing for the creation of large libraries of novel compounds for biological screening against various therapeutic targets.[12] While direct

biological activity for **(2-Isocyanoethyl)benzene** is not widely reported, its derivatives are explored for potential therapeutic properties.

- Material Science: Isocyanides, in general, are known to react with various small molecules and can be used in the development of novel polymers.[1] The reactivity of the isocyano group allows for its incorporation into polymer backbones or as a pendant group, potentially modifying material properties.

While derivatives of benzene-containing compounds are known to possess a wide range of biological activities, including anti-cancer and antimicrobial properties, specific signaling pathway modulation by **(2-Isocyanoethyl)benzene** itself is not documented in the current scientific literature.[13][14][15] Its utility is firmly established in its capacity as a reactive building block rather than as a bioactive agent.

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